molecular formula C13H17N5O4S2 B2443837 1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane CAS No. 1903359-41-0

1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane

Cat. No.: B2443837
CAS No.: 1903359-41-0
M. Wt: 371.43
InChI Key: ZURAXPCEPBLQIS-UHFFFAOYSA-N
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Description

1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a complex organic compound that features both imidazole and pyridine rings

Preparation Methods

The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane typically involves multi-step reactions. The preparation methods include:

    Synthetic Routes: The synthesis often starts with the preparation of the imidazole and pyridine sulfonyl precursors. These precursors are then subjected to a series of reactions, including sulfonylation and diazepane ring formation.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The specific pathways affected depend on the biological context and the target molecules. For example, it may inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other imidazole or pyridine derivatives, such as 1-(imidazol-4-yl)-2-(pyridin-3-yl)ethane and 1-(imidazol-4-yl)-3-(pyridin-3-yl)propane.

Properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)-4-pyridin-3-ylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S2/c19-23(20,12-3-1-4-14-9-12)17-5-2-6-18(8-7-17)24(21,22)13-10-15-11-16-13/h1,3-4,9-11H,2,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURAXPCEPBLQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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